Calcium citrate

Catalog No.
S560231
CAS No.
813-94-5
M.F
C12H10Ca3O14
M. Wt
498.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium citrate

CAS Number

813-94-5

Product Name

Calcium citrate

IUPAC Name

tricalcium;2-hydroxypropane-1,2,3-tricarboxylate

Molecular Formula

C12H10Ca3O14

Molecular Weight

498.4 g/mol

InChI

InChI=1S/2C6H8O7.3Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6

InChI Key

FNAQSUUGMSOBHW-UHFFFAOYSA-H

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2]

solubility

White powder, odorless. Insol in alcohol. Loses most of its water @ 100 °C and all @ 120 °C /Tetrahydrate/
Soluble in 1050 parts cold water; somewhat more sol in hot water; insoluble in alcohol. /Tetrahydate/
0.085 G & 0.096 G/100 CC WATER @ 18 °C & 23 °C
Odorless; loses most of its water @ 100 °C and all @ 120 °C; sol in 1050 parts cold water; somewhat more in hot water; insol in alc /Tetrahydrate/

Synonyms

Calcium Citrate, Calcium Citrates, Citrate, Calcium, Citrates, Calcium

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2]

The exact mass of the compound Calcium citrate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Calcium citrate (CAS 813-94-5) is a highly bioavailable organic calcium salt widely utilized in premium dietary supplements, clinical nutrition, and advanced biomaterial engineering. Unlike inorganic baseline materials such as calcium carbonate, calcium citrate maintains robust solubility independent of highly acidic environments, making it suitable for a broader range of physiological and formulation conditions [1]. Furthermore, its moderate elemental calcium content (~21%) and unique dissolution kinetics allow it to function as a highly controlled cross-linking agent in hydrogel manufacturing, establishing it as a critical precursor for applications demanding strict structural uniformity [2].

Substituting calcium citrate with cheaper or more common calcium salts frequently leads to formulation and process failures. Relying on calcium carbonate as a direct substitute introduces severe pH-dependency; it requires a highly acidic environment for dissolution, crippling its bioavailability in achlorhydric patients or those taking proton pump inhibitors[1]. In biomaterial applications, using highly soluble calcium chloride causes instantaneous, uncontrolled external gelation of alginate, resulting in structurally heterogeneous matrices with weak cores [2]. Conversely, attempting to use calcium carbonate for internal gelation generates disruptive carbon dioxide gas bubbles upon acidification, which compromises the mechanical integrity and porosity of the resulting hydrogel [3].

Superior Bioavailability and pH-Independent Absorption

Meta-analyses of clinical trials demonstrate that calcium absorption from calcium citrate is consistently 20% to 27% higher than from calcium carbonate, regardless of whether it is administered on an empty stomach or with meals [1]. This quantitative advantage is driven by its sustained solubility at pH levels above 6.5, whereas calcium carbonate requires significant gastric acid for dissolution, limiting its efficacy in broader populations [2].

Evidence DimensionIntestinal Calcium Absorption
Target Compound Data20-27% higher relative absorption
Comparator Or BaselineCalcium carbonate
Quantified Difference20-27% greater bioavailability
ConditionsHuman clinical meta-analysis (fasting and fed states)

Allows formulators to create highly effective dietary supplements that do not rely on gastric acid or food intake for optimal absorption.

Controlled Internal Gelation for Homogeneous Hydrogels

In alginate hydrogel manufacturing, highly soluble calcium chloride causes instantaneous external gelation, resulting in non-uniform matrices with significant calcium gradients. In contrast, poorly soluble calcium citrate enables controlled internal gelation (e.g., ~20 seconds with mild acidification), producing structurally homogeneous gels [1]. Furthermore, unlike calcium carbonate, calcium citrate does not release CO2 gas bubbles during acidification, preventing the formation of uncontrolled macropores and ensuring matrix integrity [2].

Evidence DimensionGelation kinetics and structural homogeneity
Target Compound DataControlled internal gelation (~20s) without CO2 generation
Comparator Or BaselineCalcium chloride (instantaneous, non-uniform) and Calcium carbonate (generates disruptive CO2 bubbles)
Quantified DifferenceHomogeneous cross-linking vs. gradient-heavy or porous matrices
ConditionsAlginate hydrogel formation via mild acidification

Critical for biomaterial engineers requiring precise control over hydrogel porosity and mechanical uniformity for cell encapsulation or drug delivery.

Reduction of Nephrolithiasis Risk Markers

Calcium citrate offers a distinct safety advantage in long-term supplementation by acting as an inhibitor of calcium oxalate crystallization. In a randomized crossover trial evaluating hypoparathyroidism patients, calcium citrate supplementation significantly reduced the urinary oxalate/creatinine ratio by 2.46 mmol/mol, whereas calcium carbonate increased this risk marker by 7.42 mmol/mol[1].

Evidence DimensionUrinary oxalate/creatinine ratio (stone risk marker)
Target Compound Data-2.46 mmol/mol reduction
Comparator Or BaselineCalcium carbonate (+7.42 mmol/mol increase)
Quantified Difference9.88 mmol/mol net improvement in risk profile
ConditionsRandomized crossover clinical trial in hypoparathyroidism patients

Provides a safer procurement choice for chronic calcium supplementation by actively mitigating the risk of kidney stone formation.

Premium Dietary Supplements and Clinical Nutrition

Due to its 20-27% higher bioavailability and pH-independent solubility, calcium citrate is the optimal choice for supplements targeting older adults, patients with achlorhydria, or those on proton pump inhibitors [1].

Advanced Biomaterials and Cell Encapsulation

For engineers designing alginate-based scaffolds, calcium citrate provides the precise, delayed release of calcium ions required for homogeneous internal gelation, avoiding the structural defects caused by calcium chloride (instant gelation) or calcium carbonate (CO2 bubble formation)[2].

Chronic Calcium Therapy Formulations

In medical foods and therapeutic formulations requiring high-dose, long-term calcium administration, calcium citrate is prioritized over carbonate to actively suppress the urinary oxalate/creatinine ratio and mitigate nephrolithiasis risk[3].

Physical Description

Fine white powder
Tetrahydrate: White odorless solid; [HSDB]
Tetrahydrate: White odorless solid; [HSDB] White odorless crystalline powder; [MSDSonline]

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

497.8948275 g/mol

Monoisotopic Mass

497.8948275 g/mol

Heavy Atom Count

29

UNII

86117BWO7P

Drug Indication

For use as an over the counter calcium supplement.
FDA Label

Mechanism of Action

Calcium citrate increases plasma calcium levels. This reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium.

Other CAS

813-94-5

Absorption Distribution and Excretion

The percentage of calcium absorbed varies inversely with intake. Tmax of about 3.5-5h varying with formulation.
Cleared via the kidneys but largely reabsorbed (98-99%) under normal conditions.

Associated Chemicals

Calcium citrate tetrahydrate;5785-44-4

Wikipedia

Calcium_citrate

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Buffering

Methods of Manufacturing

MOLD FERMENTATION OF SUGAR SOLUTIONS (OR CANDIDA YEAST FERMENTATION OF NORMAL PARAFFINS) FOLLOWED BY REACTION OF THE RESULTING CITRIC ACID WITH HIGH PURITY CALCIUM HYDROXIDE IN WATER
BY-PRODUCT IN MFR OF CITRIC ACID. /TETRAHYDRATE/
... from citrus fruit: Cole, US patent 2,389,766 (1945 to California Fruit Growers Exchange). Review: Rudy, Pharmazie 4: 393 (1949).
A BY-PRODUCT IN THE MFR OF CITRIC ACID. /TETRAHYDRATE/

General Manufacturing Information

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt (2:3): ACTIVE
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt (1:?): ACTIVE
REPORTED USES: ARTIFICIALLY SWEETENED JELLIES, PRESERVES & JAMS CAN...CONTAIN CALCIUM CITRATE .../IT/ IS PERMITTED FOR FIRMING PEPPERS, POTATOES, TOMATOES & LIMA BEANS DURING PROCESSING.
Available commercially as the tetrahydrate.

Dates

Last modified: 08-15-2023

Hydrates of calcium citrate and their interconversion in relation to calcium bioaccessibility

Xiao-Chen Liu, Jacob J K Kirkensgaard, Leif H Skibsted
PMID: 33648185   DOI: 10.1016/j.foodres.2020.109867

Abstract

Calcium citrate tetrahydrate (CCT) and hexahydrate (CCH) precipitates from aqueous solutions of CaCl
and sodium citrate above and below the transition temperature of 52 °C, respectively. The CCT, the dihydrate (CCD) and anhydrate (CCA) as obtained by a stepwise dehydration of solid CCH have enthalpy of dehydration of ΔH
= 43.6, ΔH
= 43.8, and ΔH
= 88.1 kJ∙mol
as measured by DSC. WAXS measurements demonstrate a stepwise decrease in unit cell size upon dehydration, and a stronger binding of the two first water compared to additional. The increasing negative enthalpy of dissolution, as calculated from the temperature dependence of solubility (10-90 °C), +21 kJ∙mol
(CCH), -20 kJ∙mol
(CCT), -22 kJ∙mol
(CCD), and -40 kJ∙mol
(CCA) shows along the series of hydrates with increasing solubility, enthalpy-entropy compensation with an isoequilibrium temperature of 49 °C. Conversion of CCD and CCA in aqueous solutions yields the more soluble CCT, not the stable CCH in agreement with Ostwald's stage law, increasing calcium bioaccessibility under physiological conditions in intestines.


Hydroxycarboxylate combinations for increasing solubility and robustness of supersaturated solutions of whey mineral residues

Andressa de Zawadzki, Marcella Oliva Paganelli, André Castilho Garcia, Leif H Skibsted
PMID: 32846592   DOI: 10.1016/j.foodres.2020.109525

Abstract

Calcium phosphates present in whey mineral residue is a potential source of calcium for dietary purposes. Combinations of aqueous isocitrate and citrate were found more efficient than each of the isomers in dissolving dried insoluble whey processing mineral residues spontaneously forming supersaturated solutions. Hydrogen isocitrate was found around 30% less efficient in these non thermal dissolution processes compared to hydrogen citrate based on amount of dissolved calcium. In contrast, the lag phase of up to 4 h for precipitation of calcium citrate from the supersaturated solutions was significantly longer when calcium isocitrate was present. Highest degree of supersaturation with longest lag phase for precipitation was found for citrate/isocitrate combinations in a 1:1 ratio. Addition of calcium saccharate during dissolution further prolonged the lag phase simultaneously preserving the higher supersaturation degrees. Combinations of the three hydroxycarboxylates seem accordingly to provide a basis for increasing calcium availability from dried whey mineral fractions consisting mainly of calcium hydrogen phosphate and hydroxyapatite of low solubility with the perspective of transforming a side stream from cheese production into valuable functional foods.


Physical and colloidal stability of conventional and micronised calcium citrate ingredient powders in the formulation of infant nutritional products

Thomas C France, Giovanni Barone, Jonathan O'Regan, Alan L Kelly, James A O'Mahony
PMID: 32622256   DOI: 10.1016/j.colsurfb.2020.111125

Abstract

The fortification of food systems with calcium remains difficult; one challenge is to maintain the colloidal stability of insoluble calcium salts during processing and shelf life. Particle size reduction of insoluble salts may result in improved product stability. In this study, insoluble calcium citrate in two different particle sizes, conventional calcium citrate and micronised calcium citrate, were first evaluated in terms of physical and bulk handling properties, followed by protein adsorption and colloidal stability when dispersed in two dairy-based nutritional beverages differing in composition, i.e. infant milk formula stage 1 and 3. Particle size distribution analysis showed micronised calcium citrate (volume-weighted diameter = 5.10 μm) to have significantly smaller (p < 0.05) particle size than conventional calcium citrate (volume-weighted diameter = 88.2 μm). The adsorption of dairy proteins onto particles of calcium citrate resulted in caseins having greater affinity for both salts, followed by β-lactoglobulin. The smaller particle size of the micronised citrate resulted in higher affinity for casein and greater colloidal stability when dispersed in both infant milk formula solutions compared to conventional calcium salts. The results of this study provide knowledge on the application of micronised insoluble calcium salts in the fortification of nutritional dairy-based products.


[67Ga] Ga-citrate and COVID-19-associated pneumonia: an unexpected absence of uptake

Edgar Zamora, Ana Y Valdivia, Benjamin Zalta, Lionel S Zuckier
PMID: 32535654   DOI: 10.1007/s00259-020-04886-9

Abstract




Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles

Monnaya Chalermnon, Sarocha Cherdchom, Amornpun Sereemaspun, Rojrit Rojanathanes, Tanatorn Khotavivattana
PMID: 33672071   DOI: 10.3390/molecules26041028

Abstract

Twelve derivatives of biguanide-derived 1,3,5-triazines, a promising class of anticancer agent, were synthesised and evaluated for their anticancer activity against two colorectal cancer cell lines-HCT116 and SW620.
and
which are the derivatives containing
-hydroxyphenyl substituents exhibited the highest activity with IC
against both cell lines in the range of 20-27 µM, which is comparable to the IC
of cisplatin reference. Moreover, the potential use of the calcium citrate nanoparticles (CaCit NPs) as a platform for drug delivery system was studied on a selected 1,3,5-triazine derivative
. Condition optimisation revealed that the source of citrate ions and reaction time significantly influence the morphology, size and %drug loading of the particles. With the optimised conditions, "CaCit-
NPs" were successfully synthesised with the size of 148 ± 23 nm and %drug loading of up to 16.3%. Furthermore, it was found that the release of
from the synthesised CaCit-
NPs is pH-responsive, and
could be control released under the acidic cancer environment. The knowledge from this study is perceptive for further development of the 1,3,5-triazine-based anticancer drugs and provide the platform for the incorporation of other drugs in the CaCit NPs in the future.


Vitamin D3-loaded calcium citrate/calcium sulfate composite cement with enhanced physicochemical properties, drug release, and cytocompatibility

Hong Chen, Mizhi Ji, Zhengwen Ding, Yonggang Yan
PMID: 32050854   DOI: 10.1177/0885328220904498

Abstract




Effect of increased serum 25(OH)D and calcium on structure and function of post-menopausal women: a pilot study

H J Hillstrom, R Soeters, M Miranda, S I Backus, J Hafer, M Gibbons, I Thaqi, M Lenhoff, M T Hannan, Y Endo, T Sculco, J Lane
PMID: 33009959   DOI: 10.1007/s11657-020-00814-4

Abstract

The purpose was to determine if increasing serum 25(OH)D and calcium in postmenopausal women increased skeletal muscle size, strength, balance, and functional task performance while decreasing muscle fatigue. PCSA of the vastus lateralis increased and ascent of stairs time decreased after 6 months of increased serum 25(OH)D.
The Institute of Medicine recommends ≥ 20 ng/ml of serum 25-hydroxyvitamin D [25(OH)D] for bone and overall health. Serum 25(OH)D levels have been associated with physical performance, postural sway, and falls. The purpose of this study was to determine if increasing postmenopausal women's serum 25(OH)D levels from 20-30 ng/ml to 40-50 ng/ml improved skeletal muscle size, strength, balance, and functional performance while decreasing skeletal muscle fatigue.
Twenty-six post-menopausal women (60-85 years old) with baseline serum 25(OH)D levels between 20 and 30 ng/ml were recruited. Oral over-the-counter (OTC) vitamin D3 and calcium citrate were prescribed to increase subjects' serum 25(OH)D to levels between 40 and 50 ng/ml, serum calcium levels above 9.2 mg/dl, and PTH levels below 60 pg/ml, which were confirmed at 6 and 12 weeks. Outcome measures assessed at baseline and 6 months included muscle physiological cross-sectional area (PCSA), muscle strength, postural balance, time to perform functional tasks, and muscle fatigue. Repeated measures comparisons between baseline and follow-up were performed.
Nineteen subjects completed the study. One individual could not afford the time commitment for the repeated measures. Three individuals did not take their vitamin D as recommended. Two subjects were lost to follow-up (lack of interest), and one did not achieve targeted serum 25(OH)D. Vastus lateralis PCSA increased (p = 0.007) and ascent of stair time decreased (p = 0.042) after 6 months of increasing serum 25(OH)D levels from 20-30 ng/ml to 40-50 ng/ml. Isometric strength was unchanged. Anterior-posterior center of pressure (COP) excursion and COP path length decreased (p < 0.1) albeit non-significantly, suggesting balance may improve from increased serum 25(OH)D and calcium citrate levels.
Several measures of muscle structure and function were sensitive to elevated serum 25(OH)D and calcium levels indicating that further investigation of this phenomenon in post-menopausal women is warranted.


Effect of Collagen Peptide, Alone and in Combination with Calcium Citrate, on Bone Loss in Tail-Suspended Rats

Junli Liu, Jianing Wang, Yanchuan Guo
PMID: 32059436   DOI: 10.3390/molecules25040782

Abstract

Oral administration of bovine collagen peptide (CP) combined with calcium citrate (CC) has been found to inhibit bone loss in ovariectomized rats. However, the protective effects of CP and CP-CC against bone loss have not been investigated in a tail-suspension simulated microgravity (SMG) rat model. Adult Sprague-Dawley rats (
= 40) were randomly divided into five groups (
= 8): a control group with normal gravity, a SMG control group, and three SMG groups that underwent once-daily gastric gavage with CP (750 mg/kg body weight), CC (75 mg/kg body weight) or CP-CC (750 and 75 mg/kg body weight, respectively) for 28 days. After sacrifice, the femurs were analyzed by dual-energy X-ray absorptiometry, three-point bending mechanical tests, microcomputed tomography, and serum bone metabolic markers. Neither CP nor CP-CC treatment significantly inhibited bone loss in SMG rats, as assessed by dual-energy X-ray absorptiometry and three-point bending mechanical tests. However, both CP and CP-CC treatment were associated with partial prevention of the hind limb unloading-induced deterioration of bone microarchitecture, as demonstrated by improvements in trabecular number and trabecular separation. CP-CC treatment increased serum osteocalcin levels. Dietary supplementation with CP or CP-CC may represent an adjunct strategy to reduce the risk of fracture in astronauts.


Calcium Bioavailability of

Michelle Quintero-García, Elsa Gutiérrez-Cortez, Alejandra Rojas-Molina, Monsserrat Mendoza-Ávila, Alicia Del Real, Efraín Rubio, Daniel Jiménez-Mendoza, Isela Rojas-Molina
PMID: 32429103   DOI: 10.3390/nu12051431

Abstract

Osteoporosis is a disease of the skeletal system characterized by low bone mass and bone weakening, which increase the risk of fracture. This disease is associated with menopause because hypoestrogenism induces the maturation and activation of osteoclasts. In addition, a low dietary intake of calcium leads to low bone mineral density and postmenopausal osteoporosis. The objectives of this work were to determine calcium bioavailability of
cladodes at a late maturity stage and to assess its contribution in improving bone health in an ovariectomized rat model. Two-month-old Wistar female rats (
= 35) were used and distributed in seven experimental groups: (i) control group (Crtl), (ii) sham group (SH), (iii) ovariectomized group (OVX), (iv) ovariectomized group supplemented with calcium citrate (CCa), (v) ovariectomized group supplemented with
powder (NI), (vi) ovariectomized group supplemented with soluble fiber from
(FS) and (vii) ovariectomized group supplemented with insoluble fiber from
(FI). Our results showed that calcium in the soluble fiber of
is bioavailable and contributes to improve the physical, densitometric, biomechanical and microstructural properties of bones in ovariectomized rats. These findings indicated that
cladodes at a late maturity stage represent a good source of bioavailable calcium and consumption of these cladodes might be beneficial for the prevention of osteoporosis and other bone diseases.


Intensive monitoring of post filter ionized calcium concentrations during CVVHD with regional citrate anticoagulation: A retrospective study

Dmytro Khadzhynov, Jonas Deissler, Otajon Bobonov, Christin Schelter, Harm Peters, Detlef Kindgen-Milles, Klemens Budde, Lukas Johannes Lehner, Fabian Halleck, Oliver Staeck, Kai-Uwe Eckardt, Torsten Slowinski
PMID: 32244094   DOI: 10.1016/j.jcrc.2020.03.002

Abstract

The aim of the present study was to assess the predictive value of post-filter ionized calcium (pfCa) levels for filter-clotting during continuous veno-venous hemodialysis (CVVHD) with regional citrate anticoagulation (RCA).
Retrospective analysis of a database derived from 6 intensive care units (ICU) at a university hospital. During the 3-year period 1070 patients were treated with RCA-CVVHD with a citrate starting dose of 4 mmol/L blood and a target-range for pfCa of 0.25-0.35 mmol/L.
The pfCa concentrations at RCA-CVVHD initiation were within the target range in 69.7% of patients. Within 12 h the fraction of patients with pfCa above target-range decreased significantly from 13.1% to 7.8% (p < .001). There was no significant difference in filter survival between patients with a pfCa initially below, within, or above the target-range (83.7%, 89.5% and 90.4%; p = .228) and no significant correlation between the last pfCa and the incidence of filter clotting (rho 0.018, p = .572 and -0.054, p = .104; respectively).
CVVHD with a citrate starting dose of 4 mmol/L blood resulted in a pfCa within target in the majority of patients. The observation that pfCa was not associated with the incidence of circuit clotting suggests that less frequent measurements of pfCA might be safe.


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